Corosin

Description

Properties

CAS No. |

53527-49-4 |

|---|---|

Molecular Formula |

C30H46O7 |

Molecular Weight |

518.7 g/mol |

IUPAC Name |

2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |

InChI |

InChI=1S/C30H46O7/c1-16-9-12-30(24(35)36)14-13-26(3)17(21(30)29(16,6)37)7-8-19-25(2)15-18(31)22(32)28(5,23(33)34)20(25)10-11-27(19,26)4/h7,16,18-22,31-32,37H,8-15H2,1-6H3,(H,33,34)(H,35,36) |

InChI Key |

FYGSMJAMPMZYFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

melting_point |

300 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Corosolic Acid

Introduction

This technical guide provides a comprehensive overview of Corosolic acid, a pentacyclic triterpenoid (B12794562) of significant interest to researchers in drug development. While the initial topic of interest was Corosin, a compound with the molecular formula C30H46O7, publicly available data on its specific biological activities and mechanisms of action are limited. In contrast, Corosolic acid (C30H48O4), a structurally related and extensively studied compound, offers a wealth of information. This guide will focus on the chemical structure, biological activities, and modulated signaling pathways of Corosolic acid, serving as a valuable resource for scientific professionals. Corosolic acid is a naturally occurring compound found in various plants, notably in the leaves of Lagerstroemia speciosa (banaba)[1][2]. It has garnered attention for its diverse pharmacological effects, including anti-diabetic, anti-inflammatory, and anti-cancer properties[3][4][5].

Chemical Structure of Corosolic Acid

Corosolic acid, also known as 2α-hydroxyursolic acid, is a pentacyclic triterpene acid. Its chemical structure is similar to that of ursolic acid, with the key difference being the presence of a hydroxyl group at the 2-alpha position[1].

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid[6] |

| CAS Number | 4547-24-4[1][6] |

| Molecular Formula | C30H48O4[1][6][7] |

| Molar Mass | 472.710 g·mol−1[1] |

| SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

| InChI | InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1[1] |

Quantitative Biological Activity

Corosolic acid has demonstrated a range of biological activities, with quantitative data available from various in vitro studies. The following table summarizes some of the key findings.

| Cell Line/Target | Assay Type | Result (IC50/Concentration) | Biological Effect | Reference |

| Colon Cancer (HCT-15, DLD-1) | Proliferation Assay | 20, 40, 60 µM (for 8h) | Dose-dependent suppression of proliferation | [8] |

| Epithelial Ovarian Cancer | STAT3 Activity Assay | 20 µM (in combination with 10 µM paclitaxel (B517696) for 24h) | Inhibition of STAT3 activity | [3] |

| Gastric Cancer (NCI-N87) | Protein Expression Analysis | 25 µM (for 12, 24, 48h), 50 µM (for 24h) | Inhibition of HER2 and downstream signaling proteins | [3] |

| α-Glucosidase | Enzyme Inhibition Assay | 1.85×10−5 mol L−1 | Uncompetitive inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activity of Corosolic acid.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Corosolic acid on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of Corosolic acid in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (α-Glucosidase)

This protocol outlines a method to determine the inhibitory effect of Corosolic acid on α-glucosidase activity.

-

Reagent Preparation: Prepare a solution of α-glucosidase in phosphate (B84403) buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare various concentrations of Corosolic acid.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add 50 µL of the α-glucosidase solution and 50 µL of the Corosolic acid solution at different concentrations. Incubate at 37°C for 15 minutes.

-

Substrate Addition: Add 50 µL of the pNPG solution to each well to start the reaction.

-

Incubation and Reaction Termination: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Corosolic acid and determine the IC50 value.

Modulated Signaling Pathways

Corosolic acid exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as growth, proliferation, inflammation, and metabolism.

AMPK/SREBPs and NF-κB/MAPK Signaling Pathways

Corosolic acid has been shown to attenuate hepatic lipid accumulation and inflammatory responses by modulating the AMPK/SREBPs and NF-κB/MAPK signaling pathways[10]. It upregulates the phosphorylation of AMPK and downregulates SREBPs, which are key regulators of lipogenesis. Additionally, it inhibits NF-κB translocation and MAPK activation, thereby reducing the inflammatory response[10].

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Corosolic acid has been reported to modulate this pathway in various cancer cells[3]. Its ability to interfere with PI3K/Akt signaling can lead to the inhibition of cancer cell growth and induction of apoptosis.

Insulin (B600854) Signaling Pathway

Corosolic acid has been shown to stimulate glucose uptake by enhancing the phosphorylation of the insulin receptor[11]. This action is mediated through the activation of the insulin signaling pathway and can be blocked by PI3K inhibitors, indicating its potential as an anti-diabetic agent[11]. It also facilitates the translocation of GLUT4, a glucose transporter[11].

Corosolic acid is a promising natural compound with a wide array of biological activities that are of significant interest to the scientific and drug development communities. Its ability to modulate key signaling pathways involved in cancer, diabetes, and inflammation highlights its therapeutic potential. This technical guide provides a foundational understanding of its chemical structure, quantitative bioactivities, and mechanisms of action, which can serve as a valuable resource for further research and development efforts.

References

- 1. Corosolic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Corosolic Acid | C30H48O4 | CID 6918774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. scispace.com [scispace.com]

- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 10. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Corosin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corosin is a naturally occurring triterpenoid (B12794562) that has been identified in select plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The information presented is curated from scientific literature to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document outlines the primary plant sources, presents a detailed experimental protocol for extraction and purification, and summarizes the available quantitative data.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the genera Corchorus and Rubus.

-

Corchorus capsularis : The roots of Corchorus capsularis, commonly known as white jute, are the most well-documented source of this compound.[1] Research has indicated the presence of this compound in the roots of this plant, with a reported yield of 0.2% from the dried root material.[2]

-

Rubus Species : this compound has also been reported in Rubus ellipticus var. obcordatus and Rubus ulmifolius.[1] However, detailed quantitative analysis of this compound content in these species is not extensively documented in the available literature.

Table 1: Natural Sources and Yield of this compound

| Plant Species | Part of Plant | Reported Yield | Reference(s) |

| Corchorus capsularis | Roots | 0.2% | [2] |

| Rubus ellipticus var. obcordatus | Not specified | Not reported | [1] |

| Rubus ulmifolius | Not specified | Not reported | [1] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described for the isolation of this compound from the roots of Corchorus capsularis.

Experimental Protocol: Isolation of this compound from Corchorus capsularis Roots

This protocol is adapted from the work of Manzoor-i-Khuda and Habermehl (1979).

2.1.1. Materials and Reagents

-

Fresh, undried roots of Corchorus capsularis

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol mixtures)

-

Acetic anhydride (B1165640)

-

Pyridine

-

Apparatus for column chromatography

-

Rotary evaporator

2.1.2. Extraction Procedure

-

Methanol Extraction : The fresh, undried jute roots are subjected to extraction with methanol to obtain the crude extract.

-

Fractionation : The total extractives are separated into two main fractions: a less methanol-soluble solid and a more methanol-soluble fraction.

-

Acetylation : Both fractions are acetylated using acetic anhydride in pyridine. This step is crucial for the separation and purification of this compound as its acetate (B1210297) derivative.

2.1.3. Purification Procedure

-

Crystallization of this compound Acetate : The less methanol-soluble fraction, after acetylation, yields this compound acetate upon crystallization. This fraction is typically less complex and allows for direct crystallization of the target compound.

-

Column Chromatography : The more methanol-soluble fraction, after acetylation, is subjected to silica gel column chromatography for further separation.

-

Elution : The column is eluted with a suitable solvent system to separate the different components. The fractions containing the acetylated triterpenoids are collected.

-

Isolation of this compound Acetate : Crystalline this compound acetate is obtained from the appropriate fractions of the column chromatography.

The following diagram illustrates the workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

Future research is warranted to elucidate the potential therapeutic properties of this compound and to understand its mechanism of action at a molecular level.

Conclusion

This compound is a triterpenoid that can be isolated from the roots of Corchorus capsularis and has also been reported in certain Rubus species. The isolation procedure, though established in earlier literature, provides a solid foundation for further research and optimization. The dearth of information on its biological activities presents a significant opportunity for future investigations into the pharmacological potential of this natural product. This guide serves as a foundational resource for researchers aiming to explore the chemistry and therapeutic applications of this compound.

References

An In-depth Technical Guide on the Biosynthesis of Corosolic Acid in Plants

Disclaimer: The term "Corosin" is not commonly found in scientific literature detailing plant biosynthetic pathways. It is possible this is a typographical error for "Corosolic acid" or "Crocin," both of which are well-researched plant-derived compounds with significant biological activities. This guide will focus on the detailed biosynthesis of Corosolic acid, a pentacyclic triterpenoid (B12794562) with recognized anti-diabetic and anti-inflammatory properties. A summary of Crocin (B39872) biosynthesis is also provided for comprehensiveness. Additionally, a compound named "this compound" is listed in chemical databases like PubChem with the molecular formula C30H46O7; however, information regarding its biosynthesis in plants is scarce.[1][2]

Biosynthesis Pathway of Corosolic Acid

Corosolic acid, a ursane-type pentacyclic triterpenoid, is synthesized in plants through the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. The pathway involves a series of enzymatic modifications to the triterpene scaffold.

The biosynthesis of corosolic acid begins with the cyclization of 2,3-oxidosqualene, a C30 acyclic precursor produced via the mevalonate (B85504) pathway.[3] This cyclization is catalyzed by α-amyrin synthase (αAS) to produce α-amyrin.[3] Subsequently, α-amyrin undergoes a three-step oxidation at the C-28 position, which is primarily carried out by cytochrome P450 monooxygenases (CYPs) of the CYP716A subfamily.[3] This series of oxidations leads to the formation of ursolic acid, with uvaol (B1682811) (28-hydroxy-α-amyrin) and ursolic aldehyde as intermediates.[3] The final step in the biosynthesis of corosolic acid is the C-2α hydroxylation of ursolic acid, a reaction catalyzed by an enzyme from the CYP716C subfamily.[3]

Quantitative Data on Corosolic Acid Production

The following table summarizes quantitative data related to the production and analysis of corosolic acid.

| Parameter | Value | Source Organism/System | Reference |

| Heterologous Production Yield | 18.36 ± 3.61 mg g⁻¹ dry weight | Nicotiana benthamiana (agroinfiltrated leaves) | [3] |

| Limit of Detection (LOD) - HPLC | 0.452 µg/mL | - | [4] |

| Limit of Quantification (LOQ) - HPLC | 1.37 µg/mL | - | [4] |

| Content in Banaba Leaves | 0.31-0.38% | Lagerstroemia speciosa | [4] |

Experimental Protocols

General Workflow for Biosynthesis Study

The study of corosolic acid biosynthesis typically involves heterologous expression of candidate genes in a model organism, followed by metabolite analysis.

Protocol for Extraction and Quantification of Corosolic Acid

This protocol is a generalized method for the extraction and quantification of corosolic acid from plant materials, adapted from methodologies used for triterpenoid analysis.

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves of Lagerstroemia speciosa).

-

Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Weigh a precise amount of the powdered plant material (e.g., 1 gram).

-

Perform extraction using a suitable solvent, such as methanol (B129727) or ethanol, via methods like sonication or Soxhlet extraction for a defined period (e.g., 1-2 hours).

-

Filter the extract to remove solid plant debris.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

3. Sample Preparation for HPLC:

-

Redissolve a known amount of the crude extract in the mobile phase or a suitable solvent.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small percentage of acid, e.g., 0.1% phosphoric acid) is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength around 210 nm.

-

Quantification: Prepare a standard curve using a certified reference standard of corosolic acid. The concentration of corosolic acid in the sample is determined by comparing the peak area of the sample with the standard curve.

Summary of Crocin Biosynthesis

Crocins are a group of carotenoid-derived compounds responsible for the color of saffron. Their biosynthesis is distinct from that of corosolic acid.

The biosynthesis of crocins begins in the plastids with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[5] These precursors are used to form geranylgeranyl diphosphate (GGPP).[5] Through the carotenoid biosynthetic pathway, GGPP is converted to zeaxanthin (B1683548).[5][6] The key step in crocin biosynthesis is the cleavage of zeaxanthin at the 7,8 and 7',8' double bonds by a carotenoid cleavage dioxygenase (CCD), specifically CCD2 in Crocus sativus, to yield crocetin (B7823005) dialdehyde.[5][7] This intermediate is then oxidized to crocetin by an aldehyde dehydrogenase (ALDH).[5][7] Finally, crocetin undergoes glycosylation by UDP-glucosyltransferases (UGTs) to form the various crocins.[5][7]

References

- 1. plantaedb.com [plantaedb.com]

- 2. This compound | C30H46O7 | CID 286498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heterologous production of corosolic acid, a phyto-insulin, in agroinfiltrated Nicotiana benthamiana leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

Corosin: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Corosin, a naturally occurring triterpenoid (B12794562) of interest to researchers in drug discovery and development. This document outlines its fundamental chemical properties, explores its known biological activities, and provides detailed experimental methodologies for its study.

Core Chemical Identifiers

This compound, a complex organic compound, is distinguished by the following chemical identifiers:

| Identifier | Value | Source |

| CAS Number | 53527-49-4 | [1][2][3] |

| Molecular Formula | C30H46O7 | [1][2][4][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and experimental application.

| Property | Value | Source |

| Molecular Weight | 518.7 g/mol | [1] |

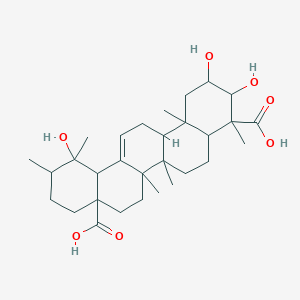

| IUPAC Name | 2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 300 °C | [1] |

Biological Activity and Signaling Pathways

Further research is required to delineate the specific signaling pathways and comprehensive biological activities of this compound. At present, detailed publicly available information on its mechanism of action is limited. The following diagram represents a hypothetical workflow for investigating the biological effects of this compound.

Caption: A logical workflow for the investigation of this compound's biological activity.

Experimental Protocols

Protocol: General Extraction of Triterpenoids from Plant Material

-

Preparation of Plant Material:

-

Air-dry the plant material (e.g., leaves, stems) at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) at a ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times to ensure complete extraction.

-

-

Concentration:

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

-

Isolation and Purification:

-

Subject the desired fraction to column chromatography using silica (B1680970) gel or Sephadex LH-20.

-

Elute with a gradient of solvents to isolate the triterpenoid fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Further purify the isolated compounds using High-Performance Liquid Chromatography (HPLC).

-

-

Characterization:

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

-

Caption: A generalized workflow for the extraction and purification of triterpenoids.

References

Corosin: A Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available public information on Corosin. It is important to note that experimental data on the solubility and stability of this compound is limited. The information provided herein is for guidance and research purposes and should be supplemented with internal experimental validation.

Introduction

This compound is a triterpenoid, a class of organic compounds derived from isoprene, which are of interest in various fields of research, including drug development, due to their diverse biological activities. This guide provides a summary of the known physicochemical properties of this compound, with a focus on its solubility and stability, to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a potential therapeutic agent. Below is a summary of the available data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H46O7 | PubChem[1] |

| Molecular Weight | 518.7 g/mol | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| Melting Point | 300 °C | PubChem[1] |

| Water Solubility (Predicted) | 0.019 g/L | FooDB |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, only predicted water solubility data for this compound is publicly available. Experimental determination of its solubility in various relevant solvents and physiological media is essential for drug development.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Method | Source |

| Water | 0.019 g/L | Predicted (ALOGPS) | FooDB |

| Further experimental data not currently available in public domain. |

Experimental Protocol for Solubility Determination (General Method)

A standard experimental approach to determine the solubility of a compound like this compound involves the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Add an excess amount of this compound to a volumetric flask containing a known volume of the solvent.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility of this compound in the solvent, expressed in units such as g/L or mg/mL.

Workflow for Solubility Determination:

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to determine the shelf-life and appropriate storage conditions. There is currently no publicly available experimental stability data for this compound.

General Considerations for Stability Testing

For a compound like this compound, stability should be evaluated under various conditions, including:

-

Solid-state stability: To assess the stability of the bulk drug substance.

-

Solution-state stability: To understand its stability in different solvents and pH conditions, which is crucial for formulation development.

-

Photostability: To determine if the compound is sensitive to light.

Experimental Protocol for Stability Indicating HPLC Method Development and Forced Degradation Studies (General Method)

A stability-indicating analytical method is required to separate the intact drug from its degradation products. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the analytical method.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation pathways of this compound under stress conditions.

Materials:

-

This compound

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled chambers

-

Photostability chamber

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from potential impurities and degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.

-

Forced Degradation:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose solid this compound and a solution of this compound to high temperatures.

-

Photodegradation: Expose solid this compound and a solution of this compound to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of this compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component.

-

Mass Balance Calculation: Ensure that the total amount of this compound and its degradation products remains constant, demonstrating that all significant degradation products are detected.

Logical Flow of Stability Assessment:

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways in which this compound is involved. Research in this area would be valuable to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

This technical guide provides a summary of the currently known information regarding the solubility and stability of this compound. The limited availability of experimental data highlights the need for comprehensive physicochemical characterization to support its potential development as a therapeutic agent. The general experimental protocols and workflows provided herein offer a starting point for researchers to generate the necessary data to fill these knowledge gaps. Further investigation into its biological activity and associated signaling pathways is also warranted.

References

Corosin: A Technical Guide to an Obscure Triterpenoid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Corosin is a naturally occurring triterpenoid (B12794562) that has been isolated from select plant species. Despite its discovery several decades ago, it remains a sparsely studied compound with limited available data on its biological activities and mechanism of action. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its discovery, history, and chemical properties. Detailed experimental protocols for its isolation are presented, and the significant gaps in the scientific literature concerning its pharmacological potential are highlighted. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this obscure natural product.

Introduction

This compound is a pentacyclic triterpenoid, a class of natural products known for their diverse and potent biological activities.[1] First identified in the 1970s, this compound has been isolated from the roots of Corchorus capsularis, a plant commonly known as jute.[2][3] While related triterpenoids such as ursolic acid and corosolic acid have been the subject of extensive research, this compound has remained largely unexplored.[4][5] This guide synthesizes the available information on this compound to provide a clear and concise technical overview for the scientific community.

Discovery and History

The discovery of this compound is primarily documented in a series of papers by M. Manzoor-i-Khuda and Gerhard Habermehl. Their work in the 1970s on the chemical constituents of the jute plant, Corchorus capsularis, led to the first isolation and structural elucidation of this novel triterpenoid.

Key publications in the discovery of this compound include:

-

1974: The structure of this compound was first described in "Chemical constituents of Corchorus capsularis and C. olitorius (Jute plant), III. Structure of this compound" published in Zeitschrift für Naturforschung C.[2] This paper laid the groundwork for understanding the chemical nature of the compound.

-

1979: Further research on the chemical constituents of the jute plant was detailed in "Chemical Constituents of Corchorus capsularis and C.olitorius (Jute Plant), Part IV Isolation of Corosolic Acid, Ursolic Acid and this compound and Correlation of this compound with Tormentic Acid" in Zeitschrift für Naturforschung B. This study provided additional context by isolating related triterpenoids and exploring their chemical relationships.

These seminal works established the presence of this compound in Corchorus capsularis and provided the initial chemical characterization. A review of the contents and pharmacological importance of Corchorus capsularis notes that 0.2% this compound was isolated from the plant's roots.[2]

Chemical and Physical Properties

This compound is a triterpenoid with the chemical formula C30H46O7. Its chemical structure and properties have been determined through spectroscopic techniques. The following table summarizes the key chemical and physical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Formula | C30H46O7 | PubChem |

| Molecular Weight | 518.7 g/mol | PubChem |

| IUPAC Name | 2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | PubChem |

| CAS Number | 53527-49-4 | PubChem |

| Physical Description | Solid | PubChem |

| Melting Point | 300 °C | PubChem |

Experimental Protocols: Isolation of this compound

The isolation of this compound from Corchorus capsularis involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on standard methods for the isolation of triterpenoids from plant materials.

1. Plant Material Collection and Preparation:

-

Fresh, undried roots of Corchorus capsularis are collected.

-

The roots are thoroughly washed to remove any soil and debris.

-

The cleaned roots are then minced or ground to increase the surface area for extraction.

2. Solvent Extraction:

-

The prepared root material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

-

The extraction is typically carried out at room temperature over an extended period or with heating under reflux to ensure the efficient transfer of the chemical constituents into the solvent.

-

The resulting extract is then filtered to remove solid plant material.

3. Fractionation:

-

The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is then subjected to a series of liquid-liquid extractions with solvents of increasing polarity to separate compounds based on their solubility.

4. Chromatographic Purification:

-

The fraction containing the triterpenoids is further purified using column chromatography.

-

Silica gel is a commonly used stationary phase for the separation of triterpenoids.

-

A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is employed to separate the individual compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

5. Crystallization and Characterization:

-

Fractions containing pure this compound are combined and concentrated.

-

The pure compound is then crystallized from a suitable solvent to obtain it in solid form.

-

The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a significant lack of information regarding the biological activity and mechanism of action of this compound. To date, there are no published studies detailing its pharmacological effects or its interactions with cellular signaling pathways. This stands in contrast to other triterpenoids isolated from the same plant, such as corosolic acid, which has been investigated for its various biological activities.[4]

The absence of this critical data represents a major knowledge gap and a promising opportunity for future research. The structural similarity of this compound to other biologically active triterpenoids suggests that it may possess therapeutic properties worthy of investigation.

Due to the lack of available data, no signaling pathway diagrams can be provided at this time.

Future Directions and Conclusion

This compound is a well-characterized triterpenoid from a historical and chemical perspective, yet its biological potential remains a mystery. The foundational work on its discovery and isolation has paved the way for future pharmacological studies.

Key areas for future research include:

-

Screening for Biological Activity: A broad-based screening of this compound against various cell lines and in different disease models is necessary to identify any potential therapeutic effects. This could include assays for anticancer, anti-inflammatory, antiviral, and metabolic activities.

-

Mechanism of Action Studies: Should any biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action and identifying the specific cellular targets and signaling pathways involved.

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for research purposes and allow for the creation of structural analogs with potentially improved activity.

References

- 1. iosrphr.org [iosrphr.org]

- 2. US11919838B2 - Antioxidant inflammation modulators: oleanolic acid derivatives with amino and other modifications at C-17 - Google Patents [patents.google.com]

- 3. Corosolic acid isolated from the fruit of Crataegus pinnatifida var. psilosa is a protein kinase C inhibitor as well as a cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of ursolic acid derivatives obtained by isolation and oxidative derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of Corosolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Corosolic Acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential, particularly in the management of diabetes and dyslipidemia.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data (NMR, MS, and IR), experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data of Corosolic Acid

The structural elucidation of Corosolic Acid (2α-hydroxyursolic acid) is heavily reliant on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of Corosolic Acid.

Table 1: ¹³C NMR Spectral Data of Corosolic Acid [2]

| Carbon No. | Chemical Shift (δ) in ppm |

| 1 | 48.1 |

| 2 | 68.7 |

| 3 | 83.9 |

| 4 | 40.1 |

| 5 | 55.8 |

| 6 | 18.9 |

| 7 | 33.7 |

| 8 | 40.2 |

| 9 | 47.8 |

| 10 | 37.3 |

| 11 | 24.1 |

| 12 | 128.19 |

| 13 | 140.1 |

| 14 | 42.4 |

| 15 | 29.5 |

| 16 | 26.3 |

| 17 | 48.3 |

| 18 | 54.4 |

| 19 | 72.4 |

| 20 | 42.2 |

| 21 | 27.1 |

| 22 | 38.5 |

| 23 | 29.6 |

| 24 | 22.2 |

| 25 | 16.8 |

| 26 | 17.5 |

| 27 | 24.6 |

| 28 | 180.7 |

| 29 | 27.3 |

| 30 | 16.6 |

Table 2: ¹H NMR Spectral Data of Ursolic Acid (a structural analog) [3]

Note: Specific ¹H NMR data for Corosolic Acid was not available in the search results. Data for the closely related ursolic acid is provided for reference.

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| Olefinic protons | 4.52 | multiplet |

| Terminal methyl groups | 0.88 - 0.90 |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of Corosolic Acid, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for Corosolic Acid [2][4]

| Ion/Fragment | m/z (mass-to-charge ratio) | Method |

| [M+NH₄]⁺ | 490 | ESI-MS |

| [M-H]⁻ | 471.3528 | LC-ESI-QTOF |

| Product Ions from [M+NH₄]⁺ | 189, 205, 249, 313, 409, 437 | MS/MS |

| Molecular Ion (M⁺) | 472 | ESI-MS |

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Absorption Bands for Corosolic Acid Analogs [5][6]

Note: Specific IR data for Corosolic Acid was not explicitly detailed. Data for the closely related ursolic acid and other triterpenoids are provided for reference.

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl group (O-H) | 3434.8, 3400 |

| Terminal methylene (B1212753) groups | 2926.0, 2368.5 |

| Carbonyl group (C=O) | 1660 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectral data.

-

Sample Preparation: Dissolve a purified sample of the triterpenoid (e.g., Corosolic Acid) in a suitable deuterated solvent, such as CDCl₃ or C₅D₅N.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for data acquisition.[7]

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain initial structural information.

-

2D NMR: Perform a series of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[8]

-

Sample Preparation: Perform a liquid-liquid or protein precipitation extraction of Corosolic Acid from the sample matrix (e.g., plasma).[4][9]

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., Agela MG-C18, 50 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase: Employ a gradient or isocratic elution with a mixture of methanol, ammonium (B1175870) acetate, and formic acid. A typical mobile phase is methanol-10 mM ammonium acetate–formic acid (80:20:0.1, v/v/v).[4]

-

Flow Rate: Maintain a constant flow rate, for example, 0.6 ml/min.[4]

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or a Nujol mull for solid samples. For extracts, a thin film can be cast on a salt plate (e.g., NaCl or KBr).[10]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a natural product like Corosolic Acid.

References

- 1. mdpi.com [mdpi.com]

- 2. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. pjps.pk [pjps.pk]

- 5. researchgate.net [researchgate.net]

- 6. media.neliti.com [media.neliti.com]

- 7. benchchem.com [benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Unraveling "Corosin": A Duality of Scientific Focus on Coronin and Crocin

Initial research into the topic of "Corosin" revealed a likely misspelling of two distinct and significant molecules in the scientific field: Coronin , a crucial protein in cellular mechanics, and Crocin (B39872) , a natural compound with extensive pharmacological properties. Given the ambiguity, this comprehensive technical guide addresses both substances, providing in-depth reviews, quantitative data, experimental protocols, and signaling pathway visualizations for each. This dual approach ensures that researchers, scientists, and drug development professionals can access the detailed information they seek, regardless of the intended subject of their query.

Part 1: Coronin: A Key Regulator of the Actin Cytoskeleton

Introduction: Coronin is a highly conserved family of actin-binding proteins that play a pivotal role in regulating the structure and dynamics of the actin cytoskeleton.[1][2] First discovered in Dictyostelium discoideum, coronins are expressed in a wide range of eukaryotic organisms, from yeast to humans.[1] These proteins are essential for a multitude of cellular processes that depend on the rapid remodeling of actin filaments, including cell motility, phagocytosis, and cytokinesis.[2] Mammals express seven different isoforms of coronin, with Coronin 1A (CORO1A) and Coronin 1B (CORO1B) being the most extensively studied.[1]

Quantitative Data on Coronin Function

| Parameter | Organism/Cell Type | Value | Experimental Method | Reference |

| Binding Affinity (Kd) of Crn1p to F-actin | Saccharomyces cerevisiae | 6 x 10⁻⁹ M | Cosedimentation Assay | [3] |

| Reduction in Cell Migration Speed in Coronin-null cells | Dictyostelium discoideum | 50% | Not Specified | |

| Coronin 1C mRNA reduction upon Erk inhibitor treatment in melanoma cell lines | Human (WM2664, SKMel24, SKMel28) | Significant reduction | Quantitative real-time PCR | [4] |

| Coronin 1C knockdown effect on cell proliferation and migration in glioblastoma cells | Human (U373, A172) | Significant reduction | shRNA-mediated knockdown | [4] |

Key Experimental Protocols

1. Cosedimentation Assay for Actin Binding

This protocol is used to determine the binding affinity of coronin to filamentous actin (F-actin).

-

Protein Purification: Purify coronin (e.g., Crn1p from Saccharomyces cerevisiae) and actin.

-

Actin Polymerization: Polymerize globular actin (G-actin) to F-actin in the presence of an appropriate buffer.

-

Incubation: Incubate varying concentrations of purified coronin with a fixed concentration of F-actin for 20 minutes at 25°C.

-

Centrifugation: Centrifuge the reactions at high speed (e.g., 90,000 rpm for 30 minutes at 25°C) to pellet the F-actin and any bound proteins.[3]

-

Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE to determine the amount of bound and unbound coronin. The dissociation constant (Kd) can then be calculated.

2. In Utero Electroporation for Studying Neuronal Migration

This technique is employed to study the role of coronins in neuronal development in vivo.

-

Animal Model: Use pregnant mice (e.g., ICR strain).

-

Plasmid Preparation: Prepare plasmid DNA encoding a fluorescent reporter (e.g., GFP) and a short hairpin RNA (shRNA) targeting the coronin of interest (e.g., Coronin 2B).

-

Surgical Procedure: Anesthetize the pregnant mouse and expose the uterine horns.

-

Microinjection: Inject the plasmid DNA solution into the lateral ventricle of the embryonic brains.

-

Electroporation: Apply electrical pulses using paddle electrodes across the uterus to deliver the plasmids into the neuronal progenitor cells.

-

Post-operative Care and Analysis: Suture the abdominal wall and allow the embryos to develop. Analyze the distribution of the fluorescently labeled neurons in the developing brain at different time points to assess migration.[5]

Signaling Pathways and Logical Relationships

Coronin 1 in cAMP/PKA Signaling

Coronin 1 plays a crucial role in cognition and behavior by modulating the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[6] Upon cell surface stimulation, Coronin 1 interacts with the G protein subunit Gαs, leading to the stimulation of cAMP production and subsequent activation of PKA.[6] This pathway is essential for synaptic plasticity.

Caption: Coronin 1 interaction with Gαs stimulates the cAMP/PKA pathway.

Coronin Regulation of Arp2/3 Complex and Cofilin

Coronins are key coordinators of actin dynamics by regulating the activity of the Arp2/3 complex and cofilin. Coronin can inhibit the Arp2/3 complex, which is responsible for nucleating new actin branches.[1] It also interacts with the cofilin pathway, which is involved in actin filament disassembly. This dual regulation allows for precise control of actin network turnover, which is critical for processes like cell migration.

Caption: Coronin coordinates actin dynamics via Arp2/3 and cofilin.

Part 2: Crocin: A Bioactive Carotenoid from Saffron

Introduction: Crocin is a water-soluble carotenoid and one of the primary bioactive constituents of saffron (Crocus sativus).[7] It is responsible for the characteristic color of saffron and has a long history of use in traditional medicine.[7] Modern scientific research has revealed a wide array of pharmacological activities for crocin, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[7][8] These properties make crocin a compound of significant interest for the development of new therapeutic agents.

Quantitative Data on Crocin Bioactivity

| Parameter | Cell Line/Animal Model | Concentration/Dosage | Effect | Reference |

| Cell Viability (IC50) | MCF-7 (Breast Cancer) | Stronger effect than on MDA-MB-231 | Inhibition of proliferation | [9] |

| Cell Cycle Arrest | HCT116 (Colon Cancer) | 10 mM | G1 phase arrest (56.1% vs. 30.4% control) | [10] |

| Aβ1-42 Levels in Alzheimer's Model | Mice | 5 or 20 mg/kg | Reduction in serum and cerebral cortex | [11] |

| Total Serum IgE Levels in Atopic Dermatitis Model | NC/Nga mice | 0.3% topical solution | Inhibition of increase | [12] |

| Crocin content in saffron extract | Saffron extract | 19.7 mg/100 mg | Standardization of extract | [13] |

| Effect on gastrocnemius muscle ischemia/reperfusion injury | Rats | 60.00 mg/kg | Reduction in cytokine levels and TOS | [14] |

Key Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of crocin on cell viability.

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Treatment: Treat the cells with various concentrations of crocin and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[10]

2. Animal Model of Alzheimer's Disease

This protocol describes the induction of an Alzheimer's-like pathology in mice to study the neuroprotective effects of crocin.

-

Animal Model: Use mice as the experimental animals.

-

Induction of Pathology: For 8 consecutive weeks, administer D-galactose (120 mg/kg) via intraperitoneal injection and AlCl₃ (20 mg/kg) via intragastric gavage daily to induce Alzheimer's-like symptoms.[11]

-

Crocin Treatment: From the 5th week onwards, administer crocin (e.g., 5 or 20 mg/kg) intragastrically every day for 4 weeks.[11]

-

Behavioral Testing: Assess spatial learning and memory using the Morris Water Maze test.[11]

-

Biochemical Analysis: At the end of the study, collect blood and brain tissue to measure biomarkers such as Aβ1-42 levels using ELISA kits.[11]

Signaling Pathways and Logical Relationships

Crocin and the PI3K/Akt/mTOR Pathway

Crocin has been shown to exert neuroprotective and anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[15][16] In the context of neuroprotection, crocin can activate this pathway, leading to the inhibition of autophagy and a reduction in oxidative stress.[16] Conversely, in some cancer models, crocin can suppress this pathway to inhibit cell proliferation.

Caption: Crocin modulates the PI3K/Akt/mTOR pathway for varied effects.

Crocin's Anti-inflammatory Action via NF-κB and STAT6

Crocin can ameliorate inflammatory conditions like atopic dermatitis by downregulating the Th2 immune response. It achieves this by blocking the activation of key transcription factors, NF-κB and STAT6, which are crucial for the expression of pro-inflammatory cytokines such as IL-4 and IL-13.[12]

Caption: Crocin inhibits inflammation by blocking NF-κB and STAT6 pathways.

References

- 1. Coronin - Wikipedia [en.wikipedia.org]

- 2. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. The Role of Mammalian Coronins in Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Coronin 2B Regulates Neuronal Migration via Rac1-Dependent Multipolar–Bipolar Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coronin 1 Regulates Cognition and Behavior through Modulation of cAMP/Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactivity assessment and toxicity of crocin: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. The Efficacy of Crocin of Saffron (Crocus sativus L.) on the Components of Metabolic Syndrome: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of crocin on experimental gastrocnemius muscle ischemia/reperfusion injury in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crocin molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Corosin from Corchorus capsularis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corosin is a triterpenoid (B12794562) compound that has been isolated from the roots of Corchorus capsularis, a plant commonly known as jute. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. These notes provide a comprehensive overview of the available methods for extracting and isolating this compound, compiled from existing literature on triterpenoid purification. While a specific, detailed protocol for this compound is not extensively documented, this guide presents a generalized yet detailed methodology based on established techniques for similar compounds. Additionally, due to the limited information on the specific signaling pathways of this compound, the well-documented pathways of the structurally similar triterpenoid, corosolic acid, are presented as a potential analogue for mechanistic insights.

Data Presentation

Table 1: Quantitative Data on this compound Extraction

| Parameter | Value | Source Plant Material | Extraction Method | Reference |

| Yield of this compound | 0.2% | Corchorus capsularis roots | Not specified in detail | [1] |

Experimental Protocols

Protocol 1: General Extraction of Triterpenoids from Corchorus capsularis Roots

This protocol is a generalized procedure for the extraction of triterpenoids from plant root material and can be adapted for the specific isolation of this compound.

1. Plant Material Preparation:

-

Obtain fresh, undried roots of Corchorus capsularis.

-

Thoroughly wash the roots to remove soil and other debris.

-

Chop the roots into small pieces to facilitate drying and extraction.

-

Air-dry the root pieces in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.

-

Grind the dried root material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

-

Soxhlet Extraction (Method A):

-

Place the powdered root material (e.g., 500 g) into a large cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Extract with methanol (B129727) or a methanol/chloroform (B151607) mixture for 24-48 hours.

-

-

Maceration (Method B):

-

Submerge the powdered root material in methanol in a large container.

-

Allow the mixture to stand for 3-5 days at room temperature with occasional stirring.

-

Filter the extract and repeat the maceration of the plant residue 2-3 times with fresh solvent.

-

Combine all the filtrates.

-

3. Concentration of the Crude Extract:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a viscous crude extract.

4. Fractionation of the Crude Extract:

-

Suspend the crude extract in methanol. A precipitate may form, which represents the less methanol-soluble fraction and is reported to be enriched in this compound acetate (B1210297).

-

Separate the soluble and insoluble fractions by filtration or centrifugation.

-

Dry both fractions. The less soluble fraction can be acetylated and further purified. For the soluble fraction, proceed with liquid-liquid partitioning.

-

Dissolve the methanol-soluble fraction in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each solvent fraction and evaporate to dryness. The triterpenoid-rich fraction is typically found in the chloroform and/or ethyl acetate fractions.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the triterpenoid-rich fraction obtained in Protocol 1.

1. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the dried triterpenoid-rich fraction in a minimal amount of chloroform or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example:

-

n-hexane (100%)

-

n-hexane:Ethyl Acetate (95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (95:5, 90:10 v/v)

-

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating. Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (if a standard is available).

2. Preparative High-Performance Liquid Chromatography (HPLC) - for final purification:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

-

Detection: UV detector at a low wavelength (e.g., 205-210 nm) as triterpenoids often lack strong chromophores.

-

Injection: Dissolve the partially purified fraction from column chromatography in the initial mobile phase and inject it into the HPLC system.

-

Fraction Collection: Collect the peaks corresponding to the retention time of this compound.

-

Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of Corosolic Acid (as a proxy for this compound)

As information on the specific signaling pathways of this compound is limited, the following diagram illustrates the known pathways of corosolic acid, a structurally similar pentacyclic triterpenoid with established anti-diabetic, anti-inflammatory, and anti-cancer activities.[2][3][4] This can serve as a putative model for investigating the mechanism of action of this compound.

References

- 1. iosrphr.org [iosrphr.org]

- 2. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Purification of Coronin Proteins Using a Multi-Step Chromatographic Strategy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coronins are a family of actin-binding proteins that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell migration, and signal transduction.[1] They are characterized by the presence of multiple WD40 repeats, which fold into a β-propeller structure, and a C-terminal coiled-coil domain that facilitates oligomerization.[1][2] Given their involvement in fundamental cellular functions and their potential association with disease states, the availability of highly purified coronin protein is essential for structural and functional studies, as well as for the development of potential therapeutic modulators.[1]

This application note provides a detailed protocol for the purification of a recombinant coronin protein using a multi-step chromatographic approach. The strategy employs a combination of affinity, ion-exchange, and size-exclusion chromatography to achieve high purity and yield.

Purification Strategy Overview

The purification protocol is designed as a three-step process to effectively separate the target coronin protein from host cell contaminants.

-

Affinity Chromatography (AC): This initial capture step utilizes the high specificity of an affinity tag (e.g., a polyhistidine-tag) engineered onto the recombinant coronin protein.[3][4] Immobilized Metal Affinity Chromatography (IMAC) is a common and effective method for this purpose.[4][5]

-

Ion-Exchange Chromatography (IEX): This step separates proteins based on their net surface charge.[6][7] Depending on the isoelectric point (pI) of the target coronin and the pH of the buffer, either anion-exchange (binds negatively charged proteins) or cation-exchange (binds positively charged proteins) chromatography can be employed for further purification.[6][7]

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: The final polishing step separates molecules based on their hydrodynamic radius.[8][9] This is effective in removing any remaining protein contaminants and aggregates, yielding a highly pure and homogenous final product.[8][10]

Experimental Workflow Diagram

References

- 1. The Coronin Family of Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Coronin Structure and Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. Protein Purification by Affinity Chromatography | Sino Biological [sinobiological.com]

- 5. bioprocessintl.com [bioprocessintl.com]

- 6. goldbio.com [goldbio.com]

- 7. purolite.com [purolite.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Application Note: Quantification of Crocin Using HPLC-UV

Introduction

Crocin (B39872) is a major active carotenoid constituent found in saffron (Crocus satrivus L.) and the fruit of gardenia (Gardenia jasminoides Ellis).[1] It is responsible for the characteristic color of saffron and possesses a wide range of pharmacological activities, including neuroprotective, antidepressant, anti-inflammatory, and anticancer effects.[1][2][3] Accurate and reliable quantification of crocin is crucial for quality control of herbal medicines, pharmacological research, and the development of new therapeutic agents. This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of crocin in various sample matrices.

Principle

This method utilizes reversed-phase HPLC to separate crocin from other components in the sample. A C18 column is commonly used for this purpose.[4] The separation is achieved by using a mobile phase, typically a mixture of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4] The components of the mobile phase and the gradient can be optimized to achieve the best separation. Detection and quantification are performed using a UV-Vis detector at approximately 440 nm, which is the maximum absorbance wavelength for crocins.[4]

Experimental Protocols

1. Sample Preparation

The extraction of crocin from plant material is a critical step for accurate quantification. A common method involves solvent extraction.

-

Materials:

-

Dried and powdered plant material (e.g., saffron stigmas or gardenia fruits)

-

Extraction solvent: 50-80% ethanol (B145695) or methanol in water[5]

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filter

-

-

Protocol:

-

Weigh a precise amount of the powdered plant material (e.g., 100 mg).

-

Add a defined volume of the extraction solvent (e.g., 10 mL).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Sonication or reflux extraction can be employed to improve extraction efficiency.[6]

-

Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Samples should be protected from light and stored at low temperatures (e.g., 5°C) to prevent degradation.[4]

-

2. Standard Preparation

A standard stock solution of crocin is required for calibration.

-

Materials:

-

Crocin standard of known purity

-

Methanol or a suitable solvent

-

-

Protocol:

-

Accurately weigh a small amount of the crocin standard (e.g., 1 mg).

-

Dissolve it in a known volume of the solvent (e.g., 10 mL) to prepare a stock solution.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

3. HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

-

Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).[4] The gradient can be optimized for specific sample types.

-

Injection Volume: 10 - 20 µL

-

Column Temperature: 25 - 30 °C

-

Detection Wavelength: 440 nm[4]

-

Data Presentation

Table 1: HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile[4] |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 440 nm[4] |

Table 2: Calibration Data for Crocin Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15000 |

| 5 | 75000 |

| 10 | 150000 |

| 25 | 375000 |

| 50 | 750000 |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | Dependent on instrument sensitivity |

| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |

Visualizations

Caption: Experimental workflow for crocin quantification by HPLC-UV.

Caption: Signaling pathways modulated by crocin.[1][2]

References

- 1. Crocin molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research progress on the pharmacological activity, biosynthetic pathways, and biosynthesis of crocins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Coreopsin In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsin is a flavonoid chalcone (B49325) glucoside found in plants of the Coreopsis genus, such as Coreopsis tinctoria.[1] These plants have been used in traditional medicine, and modern research is exploring the therapeutic potential of Coreopsin.[1] In vitro studies have shown that Coreopsin and related flavonoids possess anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1] The therapeutic effects of Coreopsin are attributed to its ability to modulate various cellular signaling pathways.[1] This document provides detailed protocols for in vitro cell culture assays to evaluate the cytotoxic effects of Coreopsin and an overview of its mechanism of action.

Data Presentation: Cytotoxicity of Flavonoids

While extensive quantitative data for Coreopsin's cytotoxicity across a wide range of cell lines is not yet widely available, the following table presents representative IC50 values for other relevant flavonoids. This illustrates the expected data format and the variability that can be observed across different cancer cell lines. Researchers should generate specific IC50 data for Coreopsin in their cell lines of interest.

| Flavonoid | Cell Line | IC50 (µM) |

| Quercetin | HeLa (Cervical Cancer) | 25.5 |

| MCF-7 (Breast Cancer) | 38.7 | |

| Luteolin | A549 (Lung Cancer) | 15.2 |

| HCT116 (Colon Cancer) | 22.8 | |

| Apigenin | PC-3 (Prostate Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 45.1 |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Coreopsin on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.

Materials:

-

Coreopsin

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Coreopsin in DMSO.

-

Prepare serial dilutions of Coreopsin in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100, and 200 µM).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared Coreopsin dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Coreopsin concentration) and an untreated control (medium only).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time should be optimized for the specific cell line and experimental goals.

-

-

MTT Assay:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the log of the Coreopsin concentration to determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

Coreopsin exerts its biological effects by modulating multiple signaling pathways that are crucial for cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[2][3] Coreopsin can modulate this pathway, which can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells.[2]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] Coreopsin has been shown to suppress the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]

Nrf2 Antioxidant Pathway